molecular formula C16H20FN3O3 B2524779 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine CAS No. 2415572-34-6

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine

Cat. No. B2524779
M. Wt: 321.352
InChI Key: YMEJOOUPAOQKFJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields of research, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism Of Action

The mechanism of action of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine receptors and sigma receptors. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may have potential therapeutic effects in the treatment of Parkinson's disease. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may have potential therapeutic effects in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well characterized. However, it also has some limitations. It has low solubility in water, which may limit its use in some experiments. It also has potential toxicity, which may require special precautions when handling the compound.

Future Directions

There are several future directions for the study of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine. One direction is the further study of its potential as a drug candidate for the treatment of various diseases. Another direction is the further study of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the synthesis of new derivatives of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine may lead to the discovery of new compounds with potential therapeutic effects.

Synthesis Methods

The synthesis of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine involves the reaction of 3-Fluoro-5-methylpyridine-2-carbonyl chloride with oxolane-2-carbonyl piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has been extensively used in scientific research due to its potential in various fields. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In neuroscience, it has been studied for its potential as a ligand for various receptors such as dopamine receptors and sigma receptors. It has also been studied for its potential as a tool for understanding the mechanism of action of various drugs.

properties

IUPAC Name

[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c1-11-9-12(17)14(18-10-11)16(22)20-6-4-19(5-7-20)15(21)13-3-2-8-23-13/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEJOOUPAOQKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine

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